4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride
Overview
Description
4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H13F4NO . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F4NO.ClH/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)18-12(14,15)16;/h1-4,17H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a solid . The molecular weight is 299.7 . The InChI key, which is a unique identifier for the compound, is XKVOOBVAHKPDAW-UHFFFAOYSA-N .Scientific Research Applications
Synthesis Techniques
- Synthetic Pathways : Research has focused on developing efficient synthetic pathways for fluorinated piperidines. For instance, the synthesis of neuroleptic agents involving fluorinated piperidine derivatives demonstrates advanced synthetic routes that incorporate fluorine atoms into complex molecules, which could be adapted for synthesizing the target compound (Nakatsuka, Kawahara, & Yoshitake, 1981).
Applications in Drug Development
- Neuroleptic Agents : Fluorinated piperidines, including those with structures similar to the target compound, have been used in the synthesis of neuroleptic drugs, indicating their potential utility in psychiatric medication development (C. Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
- Serotonin Reuptake Inhibitors : Derivatives of fluorinated piperidines have been explored as serotonin-selective reuptake inhibitors (SSRIs), suggesting a role in antidepressant drug development. The research demonstrates the potential for fluorinated piperidines in improving the pharmacological profile of SSRIs (J. Dorsey, Miranda, Cozzi, & Pinney, 2004).
Radiolabeling and Imaging
- Radiolabeled Compounds : Fluorinated piperidines have been radiolabeled for use in autoradiographic studies, such as tracing neuroleptic drug distribution and interactions within biological systems, highlighting their potential in medical imaging and diagnostics (B. Costa & Mattson, 1991).
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO.ClH/c13-11(4-6-17-7-5-11)9-2-1-3-10(8-9)18-12(14,15)16;/h1-3,8,17H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALUCOBNMKVEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)OC(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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